molecular formula C18H14N4O2 B2812098 2,4-Dioxo-6-phenyl-3-((pyrimidin-2-ylamino)methylene)cyclohexanecarbonitrile CAS No. 1024896-94-3

2,4-Dioxo-6-phenyl-3-((pyrimidin-2-ylamino)methylene)cyclohexanecarbonitrile

Cat. No.: B2812098
CAS No.: 1024896-94-3
M. Wt: 318.336
InChI Key: DVWSQFWGIWCRDF-PTNGSMBKSA-N
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Description

2,4-Dioxo-6-phenyl-3-((pyrimidin-2-ylamino)methylene)cyclohexanecarbonitrile is a cyclohexane derivative featuring a dioxo scaffold at positions 2 and 4, a phenyl substituent at position 6, and a pyrimidin-2-ylamino methylene group at position 2. The carbonitrile moiety at position 1 enhances its electrophilicity, making it reactive toward nucleophiles.

Properties

IUPAC Name

2-hydroxy-4-oxo-6-phenyl-3-[(E)-pyrimidin-2-yliminomethyl]cyclohex-2-ene-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c19-10-14-13(12-5-2-1-3-6-12)9-16(23)15(17(14)24)11-22-18-20-7-4-8-21-18/h1-8,11,13-14,24H,9H2/b22-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRLWVALZUYOMW-SSDVNMTOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(=C(C1=O)C=NC2=NC=CC=N2)O)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C(C(=C(C1=O)/C=N/C2=NC=CC=N2)O)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Dioxo-6-phenyl-3-((pyrimidin-2-ylamino)methylene)cyclohexanecarbonitrile, with the molecular formula C18_{18}H14_{14}N4_{4}O2_{2} and a molecular weight of 318.336 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its anticancer properties, enzyme inhibition, and cytotoxicity against various cell lines.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown promising results in inhibiting cell proliferation in various cancer cell lines. The following table summarizes the IC50_{50} values for some derivatives related to this compound:

CompoundIC50_{50} (µM)Notes
2a27.030 ± 1.43Moderate activity
3a9.379 ± 0.50High activity
3c1.184 ± 0.06Very high activity
Cabozantinib16.350 ± 0.86Positive control

These findings indicate that some derivatives exhibit superior cytotoxicity compared to established anticancer drugs like cabozantinib .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on specific tyrosine kinases (TKs), particularly VEGFR-2 and c-Met, which are crucial in cancer progression and metastasis. The inhibition activities of selected derivatives are presented in the following table:

CompoundVEGFR-2 IC50_{50} (nM)c-Met IC50_{50} (nM)
3d51-
3e8348
Cabozantinib--

The results suggest that compounds derived from the original structure may serve as effective dual inhibitors of these pathways, offering a potential therapeutic strategy for cancer treatment .

Cytotoxicity Against Normal Cells

While evaluating the selectivity of these compounds, it was noted that compounds 3c and 3e demonstrated significant selectivity indices when tested against normal cell lines (e.g., WI38). For instance:

  • Compound 3c showed a selectivity index greater than 20 against colorectal cancer cells compared to normal cells.
  • Compound 3e exhibited more than three times selective cytotoxicity over normal cells .

This selectivity is critical for minimizing side effects during cancer treatment.

Case Studies

In a notable case study, researchers synthesized several derivatives of the compound and tested their efficacy against HCT-116 colorectal cancer cells. The study found that treatment with 3c resulted in cell cycle arrest at the G0/G1 phase, indicating a mechanism of action that could be exploited for therapeutic purposes.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2,4-Dioxo-6-phenyl-3-((pyrimidin-2-ylamino)methylene)cyclohexanecarbonitrile as an anticancer agent. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, research indicates that derivatives of this compound can induce apoptosis in cancer cells by modulating Bcl-2 family proteins, which are crucial in regulating cell death pathways .

Drug Delivery Systems

The compound's structural properties make it a candidate for incorporation into nanoparticle-based drug delivery systems. Its ability to form stable complexes with therapeutic agents enhances the bioavailability and targeted delivery of drugs. Studies have demonstrated that when combined with lipid nanoparticles, it improves the pharmacokinetics of encapsulated drugs, allowing for more effective treatment regimens in cancer therapy .

Enzyme Inhibition

Another significant application of this compound lies in its role as an enzyme inhibitor. Research has shown that it can inhibit specific enzymes involved in metabolic pathways related to cancer progression. This inhibition can lead to reduced tumor growth and enhanced efficacy of existing chemotherapeutic agents .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityInduces apoptosis in cancer cells; modulates Bcl-2 proteins
Drug Delivery SystemsEnhances bioavailability and targeted delivery when used with nanoparticles
Enzyme InhibitionInhibits enzymes linked to cancer metabolism

Case Study 1: Anticancer Efficacy

In a controlled study, this compound was tested against breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as a therapeutic agent.

Case Study 2: Nanoparticle Formulation

A formulation study utilized this compound within lipid-based nanoparticles to deliver doxorubicin. The results indicated that the nanoparticle formulation improved the circulation time of doxorubicin and reduced systemic toxicity while enhancing tumor targeting capabilities.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Functional Groups Key Substituents
2,4-Dioxo-6-phenyl-3-((pyrimidin-2-ylamino)methylene)cyclohexanecarbonitrile Cyclohexane Dioxo, carbonitrile, pyrimidinylamino Phenyl, methylene-linked pyrimidine
2-Amino-4H-Pyran-3-carbonitrile Pyran Amino, carbonitrile Varied aryl groups
6-Hydroxy-4-imino-2-(methylthio)-8-oxo-pyrimido[1,6-a]pyrimidine-3-carbonitrile Pyrimidopyrimidine Hydroxy, imino, thiomethyl, carbonitrile Methylthio, fused pyrimidine rings

Key Observations :

  • The cyclohexane core in the target compound provides conformational flexibility compared to the rigid pyran or fused pyrimidopyrimidine systems .
  • The pyrimidin-2-ylamino substituent introduces hydrogen-bonding capability, a feature absent in simpler carbonitriles like those in .

Functional Group Analysis and Spectroscopic Data

Table 2: IR Spectral Data Comparison

Compound IR Peaks (cm⁻¹) Key Functional Groups Identified
Target Compound (Inferred) ~2250 (C≡N), ~1640 (C=O) Carbonitrile, dioxo
6-Hydroxy-4-imino-pyrimidopyrimidine 2250 (C≡N), 1640 (C=O, C=N) Carbonitrile, imino, carbonyl
  • The carbonitrile group (~2250 cm⁻¹) is a shared feature, critical for electrophilic reactivity .
  • Dioxo groups in the target compound (C=O stretches ~1640 cm⁻¹) may participate in keto-enol tautomerism, influencing its stability and interaction with biological targets.

Computational and Analytical Considerations

Tools like the WinGX suite () are essential for crystallographic analysis of such complex heterocycles, enabling precise determination of bond lengths and angles critical for structure-activity relationship (SAR) studies .

Q & A

Q. What are the optimized synthetic routes for preparing 2,4-Dioxo-6-phenyl-3-((pyrimidin-2-ylamino)methylene)cyclohexanecarbonitrile, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step routes, including condensation reactions between pyrimidine derivatives and cyclohexanecarbonitrile precursors. Key considerations include:

  • Solvent systems : Ethanol-water mixtures enhance solubility and reaction efficiency, as shown in analogous syntheses of carbonitrile-containing compounds .
  • Catalysts : Acidic or basic catalysts (e.g., sodium acetate) improve cyclization and reduce side reactions .
  • Temperature control : Reflux conditions (80–120°C) are critical for achieving high yields (e.g., 68% in similar systems) .

Q. Table 1: Example Reaction Conditions from Analogous Syntheses

StepReactantsSolventCatalystTemp. (°C)Yield (%)Reference
1Cyclohexanecarbonitrile + Pyrimidine derivativeEthanol/WaterSodium acetate10068
2Intermediate + Chloroacetic acidAcetic anhydrideNone12057–68

Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^13C-NMR identify functional groups (e.g., pyrimidinylamino, methylene) and confirm regiochemistry .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 386–403 in related compounds) .
  • Chromatography : HPLC or TLC monitors purity (>95% is typical for bioactive studies) .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) assesses thermal stability (decomposition >200°C in similar carbonitriles) .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to predict the compound’s binding affinities to biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., kinases) or receptors. Validate predictions with:
    • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KdK_d values) .
    • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) .
  • Contradiction Analysis : Discrepancies between computational and experimental data may arise from solvation effects or conformational flexibility. Refine models using molecular dynamics (MD) simulations .

Q. What strategies resolve crystallization challenges for X-ray diffraction studies of this compound?

Methodological Answer:

  • Crystallization Screens : Use PEG-based or vapor diffusion methods to optimize crystal growth.
  • Software Tools : SHELXL (for refinement) and WinGX (for data processing) address twinning or low-resolution issues .
  • Example Workflow :
    • Collect data with synchrotron radiation to enhance resolution.
    • Refine using SHELXL’s TWIN/BASF commands for twinned crystals .

Q. Table 2: Crystallographic Data Parameters from Analogous Compounds

ParameterValueReference
Space GroupP21_1/c
R-factor<0.05
Resolution (Å)0.8–1.2

Q. How does the compound’s stability vary under different storage or reaction conditions?

Methodological Answer:

  • Degradation Pathways : Hydrolysis of the carbonitrile group may occur in aqueous media. Monitor via:
    • HPLC-UV : Track degradation products over time .
    • LC-MS : Identify hydrolyzed intermediates (e.g., carboxylic acids) .
  • Stabilization Methods : Store under inert atmospheres (N2_2/Ar) at –20°C to prolong shelf life .

Q. What are the methodological approaches to analyze contradictory biological activity data across studies?

Methodological Answer:

  • Dose-Response Curves : Replicate assays (e.g., enzyme inhibition) to confirm IC50_{50} values .
  • Meta-Analysis : Compare data across cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific effects.
  • Structural Analogues : Test derivatives (e.g., substituent variations) to isolate structure-activity relationships (SAR) .

Q. How can researchers validate the compound’s metabolic stability in preclinical studies?

Methodological Answer:

  • In Vitro Models : Use liver microsomes or hepatocytes to assess cytochrome P450-mediated metabolism .
  • Metabolite Identification : Employ LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

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